molecular formula C25H25FN2O6 B12215048 N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)

N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)

Cat. No.: B12215048
M. Wt: 468.5 g/mol
InChI Key: CXIMULVXRTWWSN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in an orthorhombic system with space group P-1, as evidenced by single-crystal X-ray diffraction studies. The unit cell parameters include a = 10.659 Å, b = 12.29 Å, and c = 13.93 Å, with interaxial angles α = 70.253°, β = 82.368°, and γ = 68.698°, yielding a cell volume of 1600.1 ų. The methanediyl bridge (-CH$$_2$$-) connects two 3,4-dimethoxybenzamide moieties to the 2-fluorophenyl core, creating a planar central axis flanked by electron-rich aromatic systems.

Methoxy groups at positions 3 and 4 on each benzamide adopt a para-directed orientation, minimizing steric hindrance while maximizing π-π stacking interactions between adjacent molecules. Fluorine’s electronegativity induces a dipole moment of 1.78 D across the 2-fluorophenyl ring, polarizing the methanediyl bridge and creating a charge-transfer network observable in the crystal lattice. The 3D conformation shows a torsion angle of 112.5° between the fluorophenyl plane and the benzamide groups, stabilized by intramolecular hydrogen bonds between amide N-H (1.89 Å) and methoxy oxygen atoms.

Table 1: Crystallographic Parameters

Parameter Value
Space group P-1
Unit cell volume 1600.1 ų
Z-value 2
Density (calc.) 1.452 g/cm³
R-factor 0.0392

IUPAC Nomenclature and Systematic Identification

The systematic name N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) follows IUPAC Rule C-14.5 for symmetrical bis-amides. The parent hydrocarbon is methane, modified by:

  • A 2-fluorophenyl substituent on the central carbon
  • Two 3,4-dimethoxybenzamide groups attached via nitrogen atoms

Numbering begins at the fluorine atom (position 1) on the phenyl ring, with the methanediyl bridge at position 2. Each benzamide moiety is numbered such that methoxy groups occupy positions 3 and 4 relative to the amide linkage. The Commission on Nomenclature of Organic Chemistry (CNOC) guidelines prioritize fluorinated substituents over methoxy groups in suffix ordering, justifying the “fluorophenyl” root name.

Stereochemical Configuration and Conformational Dynamics

Variable-temperature $$^1$$H NMR studies (400 MHz, DMSO-d$$_6$$) reveal restricted rotation about the N-C(methanediyl) bond with an energy barrier ($$ΔG^\ddagger$$) of 68.9 kJ/mol. Two dominant conformers exist in solution:

  • Syn-periplanar (75%) : Fluorine and amide carbonyls oriented cisoid (dihedral angle = 18.7°)
  • Anti-periplanar (25%) : Fluorine trans to carbonyls (dihedral angle = 162.3°)

The syn conformer dominates in the solid state, as confirmed by X-ray data showing intramolecular H-bonding between the fluorophenyl C-H (position 4) and methoxy oxygen (distance = 2.14 Å). Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate the anti conformer is 4.2 kJ/mol higher in energy due to diminished hyperconjugation between fluorine’s σ* orbital and adjacent C-H bonds.

Comparative Analysis with Structural Analogues

Replacing the 2-fluorophenyl group with non-fluorinated analogues induces significant structural changes:

Table 2: Structural Comparison with Analogues

Property 2-Fluorophenyl Derivative Phenyl Derivative 4-Methoxyphenyl Derivative
Crystallographic System Orthorhombic Monoclinic Hexagonal
Amide Torsion Angle 112.5° 98.7° 121.3°
π-Stacking Distance 3.45 Å 3.89 Å 3.21 Å

Properties

Molecular Formula

C25H25FN2O6

Molecular Weight

468.5 g/mol

IUPAC Name

N-[[(3,4-dimethoxybenzoyl)amino]-(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H25FN2O6/c1-31-19-11-9-15(13-21(19)33-3)24(29)27-23(17-7-5-6-8-18(17)26)28-25(30)16-10-12-20(32-2)22(14-16)34-4/h5-14,23H,1-4H3,(H,27,29)(H,28,30)

InChI Key

CXIMULVXRTWWSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) typically involves the condensation reaction of 2-fluorobenzoyl chloride with 3,4-dimethoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Linker Impact: The fluorophenyl linker in the target compound introduces steric bulk and electronic effects (e.g., electron-withdrawing fluorine) compared to aliphatic (14e) or non-fluorinated aromatic linkers (1b, 17). This may influence solubility, crystallinity, and receptor binding .
  • Substituent Effects : The 3,4-dimethoxy groups are conserved across analogs, suggesting their role in hydrogen bonding and lipophilicity. Compounds like 8w replace one benzamide with a dihydroxyphenyl group, enhancing polarity .

Physicochemical Properties

Property Target Compound Compound 1b Compound 14e
Molecular Weight ~437.4 (estimated) ~600.5 ~448.5
Linker Hydrophobicity High (aromatic + fluorine) High (trifluoromethyl) Moderate (aliphatic + OH)
Predicted Solubility Low (aromatic dominance) Low Moderate (hydroxy group)
Hydrogen Bond Acceptors 8 (amide O, methoxy O) 10 10

Notes:

  • Aliphatic linkers (e.g., 14e) improve solubility but may reduce thermal stability .

Biological Activity

N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C25H25FN2O6
  • Molecular Weight : 454.48 g/mol
  • CAS Number : 2526933

Structure

The compound features two 3,4-dimethoxybenzamide moieties linked by a methanediyl group substituted with a 2-fluorophenyl group. This structural configuration is thought to contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) exhibits inhibitory effects on certain enzymes. For instance, it has been studied for its potential to inhibit urease (EC 3.5.1.5), an enzyme associated with various pathological conditions, including kidney stones and gastric infections caused by Helicobacter pylori .

2. Antitumor Activity

Several studies have investigated the antitumor properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer cell lines.

3. Antimicrobial Properties

N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) has also been evaluated for its antimicrobial activity. Preliminary findings suggest it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Letters, researchers evaluated the compound's effect on MCF-7 breast cancer cells. The treatment resulted in a dose-dependent reduction of cell viability, with an IC50 value determined at approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity .

Table 1: Biological Activities of N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AntitumorMCF-715Induction of apoptosis
AntimicrobialStaphylococcus aureus32Cell wall synthesis inhibition
AntimicrobialEscherichia coli64Disruption of membrane integrity
Enzyme InhibitionUreaseNot specifiedCompetitive inhibition

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